ML346

Übersicht

Beschreibung

ML346 ist eine Verbindung, die für ihr Potenzial als kovalenter Inhibitor des Enzyms Sortase A bekannt ist, das an der Virulenz von grampositiven Bakterien wie Staphylococcus aureus und Streptococcus pyogenes beteiligt ist . This compound besitzt eine einzigartige chemische Struktur, die einen Barbituric-Acid- und Cinnamaldehyd-Gerüst enthält .

Wissenschaftliche Forschungsanwendungen

ML346 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Antivirulenztherapie: This compound wird als potenzielles Antivirulenzmittel zur Behandlung von Infektionen untersucht, die durch grampositive Bakterien verursacht werden, darunter Methicillin-resistenter Staphylococcus aureus.

Wiederherstellung der Proteinfaltung: Es wurde gezeigt, dass this compound die Proteinfaltung in Modellen konformativer Krankheiten ohne signifikante Zytotoxizität wiederherstellt.

Induktion der Hitzeschockantwort: This compound induziert spezifische Erhöhungen von Genen und Proteineffektoren der Hitzeschockantwort, einschließlich Chaperonen wie Hitzeschockprotein 70, Hitzeschockprotein 40 und Hitzeschockprotein 27.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine kovalente Bindung an die Thiolgruppe von Cystein 208 im aktiven Zentrum von Sortase A . Diese Bindung stört die Transpeptidierungsaktivität des Enzyms und verhindert die Verankerung von Oberflächenproteinen an der bakteriellen Zellwand . Durch die Inhibition von Sortase A reduziert this compound die Virulenz von grampositiven Bakterien und schwächt ihre Fähigkeit, Infektionen zu verursachen .

Wirkmechanismus

Target of Action

ML346 primarily targets two proteins: Sortase A (SrtA) and Heat Shock Protein 70 (Hsp70) . SrtA is a membrane-associated cysteine transpeptidase responsible for anchoring surface proteins to the cell wall peptidoglycan in Gram-positive bacteria . Hsp70 is a molecular chaperone that assists in protein folding .

Mode of Action

This compound functions as an irreversible inhibitor of SrtA in Staphylococcus aureus (Sa SrtA) and Streptococcus pyogenes (Sp SrtA) at low micromolar concentrations . It covalently modifies the thiol group of Cys208 in the active site of Sp SrtA . As an activator of Hsp70 expression and HSF-1 activity, this compound restores protein folding in conformational disease models .

Biochemical Pathways

The inhibition of SrtA by this compound interferes with the process of anchoring surface proteins to the bacterial cell wall, which is essential for the regulation of bacterial virulence and pathogenicity . On the other hand, the activation of Hsp70 by this compound induces specific increases in genes and protein effectors of the heat shock response (HSR), including chaperones such as Hsp70, Hsp40, and Hsp27 .

Pharmacokinetics

Its ability to act in vivo suggests that it possesses suitable adme (absorption, distribution, metabolism, and excretion) properties for biological activity .

Result of Action

This compound significantly attenuates the virulence phenotypes of S. aureus and exhibits inhibitory effects on Galleria mellonella larva infection caused by S. aureus . It also restores protein folding in conformational disease models, without significant cytotoxicity or lack of specificity .

Action Environment

The effectiveness of this compound in both in vitro and in vivo models suggests that it can function in various biological environments .

Biochemische Analyse

Biochemical Properties

ML346 plays a significant role in biochemical reactions. It functions as an activator of Hsp70 expression and HSF-1 activity . It interacts with enzymes such as sortase A (SrtA), a membrane-associated cysteine transpeptidase in Gram-positive bacteria . This compound covalently modifies the thiol group of Cys208 in the active site of SrtA .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It restores protein folding in conformational disease models, without significant cytotoxicity or lack of specificity . It also significantly attenuates the virulence phenotypes of S. aureus and exhibits inhibitory effects on Galleria mellonella larva infection caused by S. aureus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It functions as an irreversible inhibitor of SrtA in vitro at low micromolar concentrations . According to the X-ray crystal structure of the SpSrtA ΔN81/ML346 complex, this compound covalently modifies the thiol group of Cys208 in the active site of SpSrtA .

Vorbereitungsmethoden

Die Synthese von ML346 beinhaltet die Kombination von Barbituric Acid und Cinnamaldehyd unter bestimmten Reaktionsbedingungen . Die detaillierte Syntheseroute umfasst die folgenden Schritte:

Bildung des Barbituric-Acid-Gerüsts: Barbituric Acid wird durch die Kondensation von Harnstoff und Malonsäure in Gegenwart eines starken Säurekatalysators synthetisiert.

Zugabe von Cinnamaldehyd: Das Barbituric-Acid-Gerüst wird dann unter basischen Bedingungen mit Cinnamaldehyd umgesetzt, um die endgültige this compound-Verbindung zu bilden.

Analyse Chemischer Reaktionen

ML346 unterliegt mehreren Arten von chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit dem Enzym Sortase A betreffen:

Kovalente Inhibition: This compound wirkt als irreversibler Inhibitor, indem es die Thiolgruppe von Cystein 208 im aktiven Zentrum von Sortase A kovalent modifiziert.

Transpeptidierungsinterferenz: Durch die Störung der Transpeptidierungsaktivität von Sortase A verhindert this compound die Verankerung von Oberflächenproteinen an der bakteriellen Zellwand.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen niedrige Mikromolare Konzentrationen von this compound und das Vorhandensein von Sortase A-Enzym in vitro . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das modifizierte Sortase A-Enzym mit reduzierter Aktivität.

Vergleich Mit ähnlichen Verbindungen

ML346 ist einzigartig in seiner dualen Gerüststruktur, die Barbituric Acid und Cinnamaldehyd kombiniert . Zu ähnlichen Verbindungen gehören andere Sortase A-Inhibitoren, wie zum Beispiel:

Acetylsalicylsäure: Bekannt für seine Quorum-Sensing-Inhibitionseigenschaften in grampositiven Bakterien.

Im Vergleich zu diesen Verbindungen hat this compound eine höhere Spezifität für Sortase A und reduzierte Off-Target-Effekte auf menschliche Cysteinproteasen gezeigt .

Eigenschaften

IUPAC Name |

5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYLVJHFJKDHRM-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

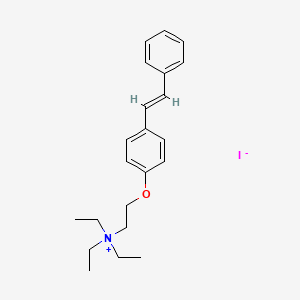

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)